molecular formula C7H10O2 B2448600 alpha-Methyl-2-furanethanol CAS No. 66040-54-8

alpha-Methyl-2-furanethanol

Cat. No.: B2448600
CAS No.: 66040-54-8
M. Wt: 126.155
InChI Key: PGFZSINXOZLDPL-UHFFFAOYSA-N
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Description

alpha-Methyl-2-furanethanol: is an organic compound with the molecular formula C7H10O2. It is a colorless to yellow liquid that is used in various chemical and industrial applications. The compound is known for its unique structure, which includes a furan ring substituted with a methyl group and an ethanol side chain.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed:

    Oxidation Products: Aldehydes, carboxylic acids

    Reduction Products: Alcohol derivatives

    Substitution Products: Substituted furans and ethanol derivatives

Scientific Research Applications

Chemistry: alpha-Methyl-2-furanethanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound has been studied for its potential antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications .

Comparison with Similar Compounds

    2-Furylmethanol: Similar in structure but lacks the methyl group.

    2-Furylacetone: Precursor in the synthesis of alpha-Methyl-2-furanethanol.

    Furfural: Another furan derivative with different functional groups.

Uniqueness: this compound is unique due to its specific combination of a furan ring, a methyl group, and an ethanol side chain. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

1-(furan-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFZSINXOZLDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of furan (7.93 g) in tetrahydrofuran (100 ml) cooled to 5° C. was added dropwise n-butyl lithium (80.2 ml, 1.6M in hexanes). The mixture was stirred for 2 h. A solution of propylene oxide (12.2 ml) was added dropwise and the resulting mixture was stirred at 0° C. for 1 h. The reaction mixture was quenched with saturated ammonium chloride and extracted with diethyl ether. The organics were dried (MgSO4) and concentrated. The crude oil was distilled to give 1-(2-furyl)-propan-2-ol (3.85 g, b.p. 68-70° C. at 6.0 mm).
Name
Quantity
7.93 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80.2 mL
Type
reactant
Reaction Step Two
Quantity
12.2 mL
Type
reactant
Reaction Step Three

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